REACTION_SMILES
|
[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][s:7][c:8]([CH2:17][CH3:18])[c:9]1[NH:10][C:11](=[O:12])[C:13]([F:14])([F:15])[F:16].[CH3:21][I:22].[CH3:23][O:24][C:25]([c:26]1[c:27]([NH:28][CH3:29])[c:30]([CH2:31][CH3:32])[s:33][cH:34]1)=[O:35].[CH3:37][OH:38].[ClH:36].[H-:19].[Na+:20].[O:39]1[CH2:40][CH2:41][CH2:42][CH2:43]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][s:7][c:8]([CH2:17][CH3:18])[c:9]1[NH:10][CH3:11].[ClH:36]
|
Name
|
CCc1scc(C(=O)OC)c1NC(=O)C(F)(F)F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1scc(C(=O)OC)c1NC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1scc(C(=O)OC)c1NC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1scc(C(=O)OC)c1NC
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |